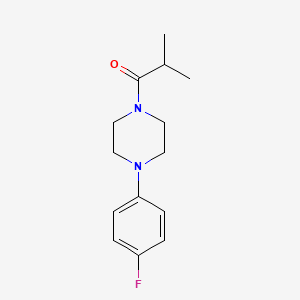![molecular formula C16H13FN4O2S B5837147 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea, also known as FTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTU is a thiadiazole derivative that exhibits unique biochemical and physiological effects, making it a promising candidate for research and development.
Mécanisme D'action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. For example, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound exhibits unique biochemical and physiological effects, making it a promising candidate for research and development. In vitro studies have shown that this compound exhibits potent anticancer, antifungal, and antibacterial properties. This compound has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. In vivo studies have shown that this compound exhibits hypoglycemic and hypolipidemic effects, making it a potential therapeutic agent for diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea in lab experiments is its relatively simple and cost-effective synthesis process, making it a readily available compound for research purposes. This compound also exhibits unique biochemical and physiological effects, making it a promising candidate for research and development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for research on N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound and its potential as a therapeutic agent for various diseases, including Alzheimer's disease and diabetes. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea involves the reaction of 4-fluoroaniline with thiosemicarbazide, followed by cyclization with chloroacetyl chloride. The resulting intermediate is then reacted with 3-methoxyaniline to yield this compound. The synthesis of this compound is a relatively simple and cost-effective process, making it a readily available compound for research purposes.
Applications De Recherche Scientifique
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antibacterial properties. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. In pharmacology, this compound has been evaluated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S/c1-23-13-4-2-3-12(9-13)18-15(22)19-16-21-20-14(24-16)10-5-7-11(17)8-6-10/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YREKZCFCSQUWEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)



![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)







![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)
